1-Butyl-3-(heptylsulfanyl)pyrrolidine-2,5-dione
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Overview
Description
1-Butyl-3-(heptylsulfanyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. Pyrrolidine-2,5-diones are known for their versatile scaffold, which is widely used in medicinal chemistry for the development of biologically active compounds . The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions . The reaction conditions may vary depending on the specific precursor and desired yield.
Industrial Production Methods
Industrial production of 1-Butyl-3-(heptylsulfanyl)pyrrolidine-2,5-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-(heptylsulfanyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the butyl or heptylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
1-Butyl-3-(heptylsulfanyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Butyl-3-(heptylsulfanyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog without the butyl and heptylsulfanyl groups.
3-Chloro-1-aryl pyrrolidine-2,5-diones: Compounds with different substituents at the 3-position.
Uniqueness
1-Butyl-3-(heptylsulfanyl)pyrrolidine-2,5-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the butyl and heptylsulfanyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Properties
CAS No. |
62164-01-6 |
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Molecular Formula |
C15H27NO2S |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
1-butyl-3-heptylsulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H27NO2S/c1-3-5-7-8-9-11-19-13-12-14(17)16(15(13)18)10-6-4-2/h13H,3-12H2,1-2H3 |
InChI Key |
KWMAVSOLWHSENH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSC1CC(=O)N(C1=O)CCCC |
Origin of Product |
United States |
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